![molecular formula C23H44NO4- B12517582 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane CAS No. 660437-65-0](/img/structure/B12517582.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: is a complex organic compound with the molecular formula C23H44NO4 . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a functional group derived from L-norvaline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane typically involves multiple steps, starting with the preparation of the L-norvaline derivative. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the L-norvaline molecule.
Formation of the Ester Linkage: The protected L-norvaline is reacted with octadecanol under esterification conditions to form the ester linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester linkage allows for substitution reactions, where the octadecane chain can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Acid or base catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the functional groups on the L-norvaline moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: can be compared with other similar compounds, such as:
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane: This compound has a shorter hydrocarbon chain, which affects its physical and chemical properties.
5-Oxidanidyl-5-oxidanylidenenorvalyllysine: This compound contains a lysine moiety instead of an octadecane chain, leading to different biological activities.
Propiedades
Número CAS |
660437-65-0 |
|---|---|
Fórmula molecular |
C23H44NO4- |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-octadecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C23H45NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-20(16-6-4-2)28-23(27)21(24)18-19-22(25)26/h20-21H,3-19,24H2,1-2H3,(H,25,26)/p-1/t20?,21-/m0/s1 |
Clave InChI |
HVFXZIGREPBGND-LBAQZLPGSA-M |
SMILES isomérico |
CCCCCCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


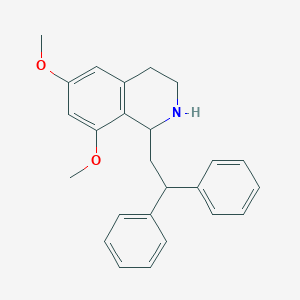
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)

![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
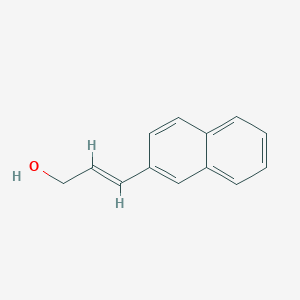
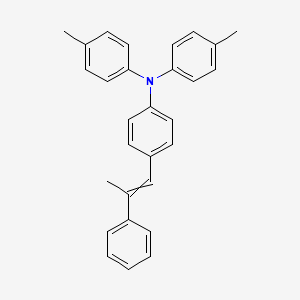
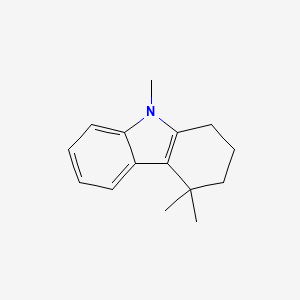
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
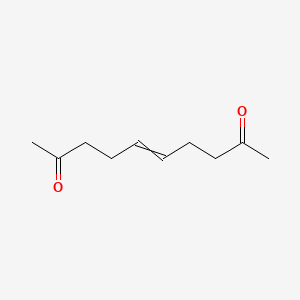
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
